molecular formula C23H39NO B1586956 N-hexadecylbenzamide CAS No. 82684-41-1

N-hexadecylbenzamide

Cat. No.: B1586956
CAS No.: 82684-41-1
M. Wt: 345.6 g/mol
InChI Key: SYMHECFNEKMWIA-UHFFFAOYSA-N
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Description

N-Hexadecylbenzamide (CAS No. 82684-41-1) is a long-chain alkylbenzamide derivative with the molecular formula $ \text{C}{23}\text{H}{39}\text{NO} $ and a molecular weight of 345.57 g/mol. Structurally, it consists of a benzamide group ($ \text{C}6\text{H}5\text{CONH}_2 $) substituted with a hexadecyl (16-carbon) alkyl chain. This compound is characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a polar amide group, making it relevant in surfactant applications, drug delivery systems, and material science .

For instance, structurally similar compounds like N-Hexylbenzamide (CAS 4773-75-5) and N-(2-Ethylhexyl)benzamide (CAS 446838-10-4) share the benzamide core but differ in alkyl chain length and branching, which critically influence solubility, thermal stability, and biological activity .

Properties

IUPAC Name

N-hexadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHECFNEKMWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391446
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82684-41-1
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecylbenzamide can be synthesized through the coupling reaction of carboxylic acids and amines. One common method involves the reaction of hexadecylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under an inert nitrogen atmosphere. The resulting solution is stirred at ambient temperature overnight to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-hexadecylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoyl derivatives, while reduction may produce hexadecylamine derivatives .

Scientific Research Applications

N-hexadecylbenzamide, a compound with the molecular formula C23H39NO, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies that illustrate its significance.

Biological Research

This compound is utilized in studies focusing on membrane interactions and lipid bilayer dynamics . Its long hydrophobic chain allows it to integrate into lipid membranes, facilitating the investigation of membrane fluidity and permeability. Research has shown that compounds with similar structures can affect membrane properties, influencing cellular processes such as signaling and transport .

Pharmaceutical Development

The compound serves as a building block in drug design and development. Its ability to modify pharmacokinetic properties makes it valuable for creating new therapeutic agents with enhanced efficacy and reduced side effects. For instance, derivatives of this compound are being explored for their potential as anti-cancer agents, leveraging their ability to target specific cellular pathways.

Material Science

In material science, this compound is investigated for its role in creating self-assembled monolayers (SAMs) on surfaces. These SAMs can modify surface properties such as wettability and adhesion, which are crucial for applications in sensors and coatings. The compound's amphiphilic nature allows it to form stable films that can be tailored for specific functionalities .

Environmental Studies

The compound is also studied for its interactions with environmental pollutants. Research suggests that this compound can act as a model compound to understand the behavior of long-chain amides in biological systems and their potential impacts on ecological health .

Case Study 1: Membrane Interaction Studies

A study published in the Journal of Membrane Biology explored the effects of this compound on model lipid bilayers. Researchers found that varying concentrations of the compound significantly altered membrane fluidity, suggesting its potential utility in drug delivery systems where membrane penetration is critical.

Case Study 2: Drug Development

In a recent pharmaceutical study, derivatives of this compound were synthesized and evaluated for their anti-cancer properties against various cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting the compound's potential as a lead structure for new cancer therapies.

Case Study 3: Surface Modification

Research conducted at a leading materials science institute demonstrated that this compound could be used to create hydrophobic surfaces through self-assembly techniques. The modified surfaces showed significant resistance to water and oil, making them ideal for applications in anti-fogging and anti-corrosion coatings.

Mechanism of Action

The mechanism of action of N-hexadecylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Table 1 compares key properties of N-hexadecylbenzamide with structurally related benzamide derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C)
This compound 82684-41-1 C${23}$H${39}$NO 345.57 ~6.5* Not reported
N-Hexylbenzamide 4773-75-5 C${13}$H${19}$NO 205.30 2.52 Not reported
N-(2-Ethylhexyl)benzamide 446838-10-4 C${15}$H${23}$NO 233.35 3.1† Not reported
4-N-Hexylbenzylamine 376640-08-3 C${13}$H${21}$N 191.31 2.3 Not classified
N-Hexadecylacetamide 14303-96-9 C${18}$H${37}$NO 283.49 ~5.0* 69–77‡

*Estimated based on alkyl chain length and analog data ; †Calculated from XLogP3 ; ‡From a structurally similar hexadecyl-containing compound .

Key Observations :

  • Hydrophobicity : Longer alkyl chains (e.g., hexadecyl vs. hexyl) increase LogP, enhancing lipid solubility. This property is critical for membrane permeability in drug design .
  • Thermal Stability : The hexadecyl chain in N-hexadecylacetamide contributes to a melting range of 69–77°C, suggesting that this compound may exhibit similar thermal behavior due to van der Waals interactions in the alkyl chain .

Biological Activity

N-Hexadecylbenzamide, also known as 2-amino-N-hexadecyl-benzamide (Ahba), is a compound that has garnered attention for its biological activity, particularly in the context of its role as a fluorescent membrane probe. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a long hydrophobic hexadecyl chain attached to an aromatic benzamide moiety. This structural feature is significant for its interactions with biological membranes.

The biological activity of this compound is primarily linked to its ability to integrate into lipid bilayers, where it influences membrane properties. The compound functions effectively as a fluorescent probe, allowing researchers to study membrane dynamics and cellular processes.

Fluorescent Properties

This compound exhibits unique fluorescent properties that make it suitable for various imaging applications. It can be used to monitor changes in membrane fluidity and organization due to its sensitivity to the local environment within the lipid bilayer.

Biological Applications

  • Cell Membrane Studies :
    • This compound is employed in studies investigating membrane dynamics and fluidity. Its incorporation into membranes allows for real-time monitoring of structural changes under different physiological conditions .
  • Drug Delivery Systems :
    • The compound's amphiphilic nature makes it a candidate for drug delivery applications, where it can facilitate the transport of therapeutic agents across cellular membranes.
  • Biological Imaging :
    • As a fluorescent probe, this compound is utilized in imaging techniques to visualize cellular processes, such as apoptosis and receptor-ligand interactions .

Study on Membrane Probes

In a comparative study, this compound was evaluated against other fluorescent membrane probes. The findings indicated that Ahba provided enhanced sensitivity and specificity in detecting changes in membrane structure compared to traditional probes like Laurdan. This was attributed to its unique interaction with lipid bilayers, which allowed for more accurate readings of membrane fluidity .

Investigating Cellular Processes

Another study focused on the use of this compound in observing apoptosis in cancer cells. The results demonstrated that the compound could effectively differentiate between live and apoptotic cells based on fluorescence intensity changes, providing insights into cell death mechanisms .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

Property Observation
Fluorescence Intensity Increased in apoptotic cells compared to live cells
Membrane Fluidity Altered significantly upon incorporation into lipid bilayers
Binding Affinity High affinity for lipid membranes due to hydrophobic interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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